ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A 4-(diethylsulfamoyl)benzamido substituent at position 2, contributing to solubility and sulfonamide-related pharmacological properties (e.g., enzyme inhibition or antimicrobial activity).
- An ethyl carboxylate group at position 6, common in prodrug design to improve bioavailability .
While direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs (e.g., benzothiazolyl-thienopyridines) are frequently explored in medicinal chemistry for kinase inhibition, antimicrobial activity, or as protease inhibitors .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5S3/c1-4-32(5-2)40(35,36)19-13-11-18(12-14-19)25(33)30-27-24(26-29-21-9-7-8-10-22(21)38-26)20-15-16-31(17-23(20)39-27)28(34)37-6-3/h7-14H,4-6,15-17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFOEZXNHITOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the thienopyridine core, followed by the introduction of the benzothiazole and benzamido groups. Key steps include:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and 2-chloropyridine derivatives under basic conditions.
Introduction of the Benzothiazole Group: This step often involves the reaction of the thienopyridine intermediate with 2-mercaptobenzothiazole in the presence of a suitable catalyst.
Attachment of the Benzamido Group: This is typically done through amide bond formation using 4-(diethylsulfamoyl)benzoic acid and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Biological Activities
This compound has been investigated for its biological activities, particularly in the context of:
- Antimicrobial Activity : Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. Ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate may demonstrate effectiveness against various bacterial strains due to its unique structural features that facilitate interaction with microbial targets .
- Anticancer Potential : Studies have shown that benzothiazole derivatives can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. The specific structure of this compound suggests it may have similar anticancer properties .
- Enzyme Inhibition : There is emerging evidence that compounds like this compound can act as enzyme inhibitors. This property is particularly relevant in drug design for conditions such as hypertension and diabetes .
Case Studies
- Antimicrobial Effectiveness : In a study evaluating the antimicrobial properties of various benzothiazole derivatives including this compound, it was found to exhibit significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Activity : A recent investigation into the anticancer effects of thieno[2,3-c]pyridine derivatives demonstrated that compounds similar to this compound induced apoptosis in cancer cell lines through mitochondrial pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related derivatives, emphasizing synthesis, molecular features, and applications:
Key Findings from Comparisons:
Structural Diversity: The target compound’s thienopyridine-benzothiazole scaffold is distinct from thiazolopyrimidines or imidazopyridines , which exhibit different electronic properties and binding affinities.
Synthetic Strategies :
- Unlike imidazopyridines synthesized via one-pot reactions , the target compound likely requires sequential amide coupling (e.g., using Cs₂CO₃/DMF for benzamido formation) and cyclization steps .
- The ethyl carboxylate group is a common feature in prodrugs, shared with pyrazole derivatives .
Pharmacological Potential: Thienopyridine-benzothiazole hybrids (e.g., ) show kinase inhibition, suggesting the target compound may target similar pathways. Sulfamoyl-containing analogs are often associated with carbonic anhydrase or protease inhibition, hinting at possible therapeutic niches .
Biological Activity
The compound ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis
The synthesis of the compound involves multiple steps, typically beginning with the preparation of benzothiazole derivatives. Various methodologies have been explored:
- Conventional Methods : The reaction of chloroethylacetate with substituted benzothiazoles is often employed, yielding various derivatives under controlled conditions.
- Microwave Irradiation : This technique enhances reaction rates and yields by utilizing microwave energy to promote chemical reactions more efficiently.
- Ultrasound Irradiation : Similar to microwave methods, ultrasound can facilitate reactions by providing energy that leads to faster and more efficient chemical transformations.
Comparative Synthesis Data
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional | 30 | 85 |
| Microwave Irradiation | 5 | 90 |
| Ultrasound Irradiation | 15 | 88 |
The above table summarizes the efficiency of different synthetic methods used for producing this compound .
Antimicrobial Properties
Research has indicated that compounds containing benzothiazole and thieno[2,3-c]pyridine moieties exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies show that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
- Antifungal Activity : Similar compounds have also demonstrated efficacy against fungal strains, suggesting a broad-spectrum antimicrobial potential.
The proposed mechanisms for the biological activity of these compounds include:
- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in bacterial metabolism.
- Membrane Disruption : Some studies suggest that these compounds can integrate into bacterial membranes, leading to increased permeability and cell lysis.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of a related thieno[2,3-c]pyridine derivative against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
- Fungal Inhibition : Another investigation focused on the antifungal activity against Candida albicans, where the compound demonstrated significant inhibition at concentrations as low as 10 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
